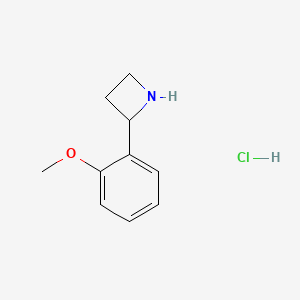
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a versatile compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol . It is known for its reactivity in organic synthesis, functioning as a catalyst in aldol reactions and serving as a precursor for bis (guanylhydrazones) synthesis . This white to off-white crystalline powder exhibits limited water solubility, making it suitable for handling and storage .
Synthesis Analysis
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is typically used as a guanidinylating reagent in organic synthesis . It plays a significant role in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin .Molecular Structure Analysis
The molecular structure of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is characterized by its molecular formula C14H22N4O4 . The presence of the boc (tert-butyloxycarbonyl) protecting group in this compound enhances its stability and allows for selective reactions .Chemical Reactions Analysis
One of the notable properties of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is its nucleophilicity, which allows it to act as a catalyst in aldol reactions . It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds .Physical And Chemical Properties Analysis
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a white to off-white crystalline powder that has limited solubility in water . It has a melting point of 86-90 °C (lit.) and a density of 1.16±0.1 g/cm3 (Predicted) . It is slightly soluble in water and soluble in methanol, and chloroform .Safety And Hazards
When working with N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2, it is recommended to wear appropriate personal protective equipment, including gloves, clothing, and eyewear, to minimize the risk of skin and eye irritation . In case of accidental contact with the compound, promptly rinse the affected area with water for at least 15 minutes .
Orientations Futures
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 finds applications in the field of medicinal chemistry and drug discovery . It can be utilized as a key reagent in the construction of complex organic molecules due to its ability to introduce guanidine functionalities . The guanidine moiety is an important pharmacophore found in various biologically active compounds . By incorporating this group into molecular structures, researchers can explore the potential therapeutic effects and interactions with biological targets .
Propriétés
Numéro CAS |
1346606-42-5 |
|---|---|
Nom du produit |
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 |
Formule moléculaire |
C14H22N4O4 |
Poids moléculaire |
313.333 |
Nom IUPAC |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1 |
Clé InChI |
QFNFDHNZVTWZED-YCJYUVRPSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Synonymes |
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester; Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2; N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2; N,N’-Di-boc-1H-pyrazole- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



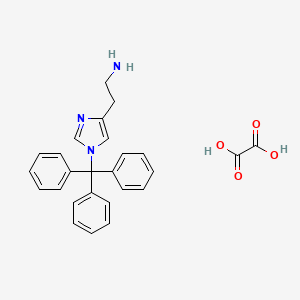
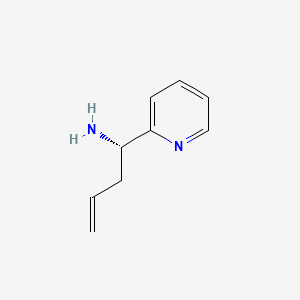
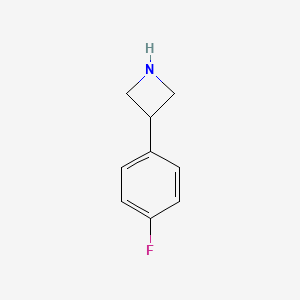
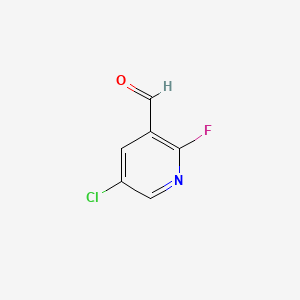
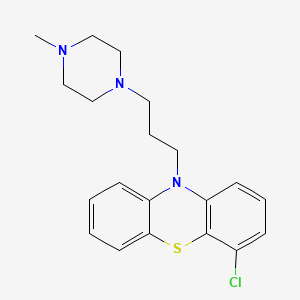
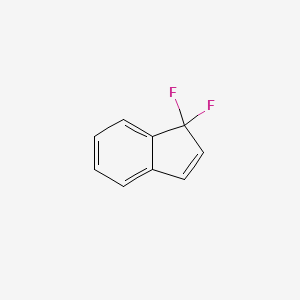
![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)
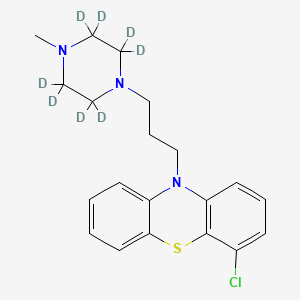
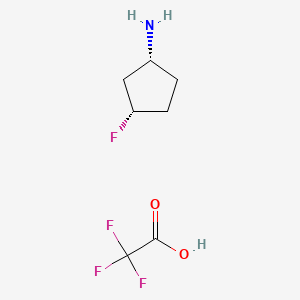
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)
